3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-4-1-2-13-6(5(4)12)7(9,10)11/h1-2H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILPJBMWHIJKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and trifluoromethylation of a pyridine derivative, followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to optimize efficiency and scalability. High-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, are often employed to achieve the desired transformations .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For modifying the amino group.
Catalysts: Such as palladium for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.
Scientific Research Applications
Applications in Agrochemicals
1. Herbicides:
3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine is utilized as an intermediate in the synthesis of various herbicides. For instance, derivatives containing the trifluoromethylpyridine moiety have been shown to possess enhanced herbicidal activity compared to their non-fluorinated counterparts. A notable example is Fluazifop-butyl, which acts as an acetyl-CoA carboxylase inhibitor, demonstrating effective control over perennial grass weeds .
2. Fungicides:
The compound has been tested for its efficacy against various pathogens in agriculture. Studies have indicated that it exhibits potent antifungal activity against pathogens such as Sphaerotheca fuliginea and Rhizoctonia solani, achieving control values of up to 100% at certain concentrations . This makes it a valuable candidate for developing new fungicides.
Applications in Pharmaceuticals
1. Pharmaceutical Intermediates:
this compound serves as an important building block in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations allows for the development of compounds with specific therapeutic properties. For example, it can be converted into derivatives that exhibit anti-inflammatory or antimicrobial activities .
2. Clinical Trials:
Several derivatives of trifluoromethylpyridine are currently undergoing clinical trials, indicating their potential in treating various diseases. The unique physicochemical properties imparted by the trifluoromethyl group contribute to their bioactivity, making them suitable candidates for drug development .
Case Study 1: Herbicidal Efficacy
A study evaluated the herbicidal effects of this compound on common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide.
Case Study 2: Antifungal Activity
In another investigation, the compound was tested against several fungal strains responsible for crop diseases. The study demonstrated that formulations containing this compound achieved higher efficacy than traditional fungicides, suggesting its role in integrated pest management strategies.
Data Tables
Mechanism of Action
The mechanism of action of 3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability with target proteins or enzymes. This interaction can modulate biological activities, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Isomers and Substituent Positioning
(a) 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (CAS: 166770-70-3)
- Molecular Formula : C₆H₄ClF₃N₂
- Molecular Weight : 196.557 g/mol
- Key Differences :
- The chloro group replaces the chloromethyl at position 2, reducing steric bulk.
- Trifluoromethyl is at position 4 instead of 2, altering electronic effects on the pyridine ring.
- Reactivity : The chloro group is less reactive in nucleophilic substitutions compared to chloromethyl, which can act as a better leaving group .
(b) 4-Amino-2-(trifluoromethyl)pyridine (CAS: 147149-98-2)
- Molecular Formula : C₆H₅F₃N₂
- Molecular Weight : 162.11 g/mol
- Key Differences: Amino group at position 4 instead of 3. Lacks a chloromethyl group, simplifying substitution chemistry .
Substituent Effects on Physicochemical Properties
*Estimates based on structural analogs.
Electronic and Steric Effects
- Trifluoromethyl Position: At position 2 (target compound): Strong electron-withdrawing effect para to the amino group, reducing ring electron density and directing electrophilic attacks. At position 4 (analogs): Electron withdrawal meta to the amino group, altering reactivity patterns .
- Chloromethyl vs.
Stability and Reactivity
- Chloromethyl Group : Prone to hydrolysis under acidic/basic conditions, necessitating careful storage (anhydrous, low temperature).
- Trifluoromethyl Group : Enhances metabolic stability and resistance to oxidative degradation compared to methyl or ethyl groups .
Biological Activity
3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound possesses unique structural features that contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is C7H6ClF3N, and its structure includes a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the amino group also suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | MRSA | Moderate Inhibition |
| Related Pyridine Derivatives | E. coli, Pseudomonas aeruginosa | Strong Inhibition |
The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that pyridine derivatives could effectively target cancer cell lines by disrupting their proliferative signals .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Moderate Cytotoxicity |
| HeLa (Cervical Cancer) | 15 | Significant Cytotoxicity |
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested the efficacy of this compound against multiple bacterial strains. The results indicated a notable reduction in bacterial counts compared to control groups, suggesting its potential as an antibacterial agent .
- Anticancer Activity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it could significantly inhibit cell proliferation and induce apoptosis, highlighting its potential as a chemotherapeutic agent .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in bacterial metabolism.
- Cell Signaling Pathways : The compound can modulate signaling pathways associated with cell growth and survival, particularly in cancer cells.
Q & A
Q. What strategies mitigate toxicity risks during handling of this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure (risk code: R20/21/22) .
- Waste disposal : Neutralize chlorinated byproducts with NaHCO₃ before incineration .
- In vitro toxicity screening : Use Ames test or zebrafish embryos to assess mutagenicity/teratogenicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
